Enantiomeric Differentiation Defines Degrader Identity
The (R)-stereochemical configuration at the pyrrolidine C3 position of this linker distinguishes it from the (S)-enantiomer, with the two stereoisomers leading to structurally distinct PROTAC constructs. The (R)-configured linker is incorporated into NX-2127, whereas the (S)-enantiomer produces the isomeric degrader (R)-NX-2127 [1]. This stereochemical distinction is not interchangeable; the spatial orientation of the pyrrolidine ring affects the trajectory of the linker and ultimately the ternary complex geometry between BTK and cereblon [2].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 position |
|---|---|
| Target Compound Data | (R)-configuration |
| Comparator Or Baseline | (S)-configuration (HY-168303) |
| Quantified Difference | Produces NX-2127 vs. (R)-NX-2127 isomer |
| Conditions | Chemical synthesis and PROTAC assembly |
Why This Matters
Stereochemical identity directly determines which PROTAC construct is synthesized, making the (R)-enantiomer essential for NX-2127 preparation and the (S)-enantiomer a distinct research tool for (R)-NX-2127.
- [1] MedChemExpress. (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline Product Information. Catalog No. HY-168348. 2024. View Source
- [2] Robbins DW, Kelly A, Tan M, et al. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies. J Med Chem. 2024;67(4):2321-2336. doi:10.1021/acs.jmedchem.3c01007 View Source
